molecular formula C10H10O5 B123902 Dimethyl 2-hydroxyisophthalate CAS No. 36669-06-4

Dimethyl 2-hydroxyisophthalate

Cat. No. B123902
CAS RN: 36669-06-4
M. Wt: 210.18 g/mol
InChI Key: HJZOAEXBCOTMIU-UHFFFAOYSA-N
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Description

Dimethyl 2-hydroxyisophthalate is a chemical compound with the molecular formula C10H10O5 . It’s a derivative of isophthalic acid .


Molecular Structure Analysis

Dimethyl 2-hydroxyisophthalate has a molecular weight of 210.183 g/mol . The molecule contains a total of 25 bond(s). There are 15 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 ester(s) (aromatic), and 1 aromatic hydroxyl(s) .

Scientific Research Applications

1. Application in Metal-Organic Frameworks

Dimethyl 2-hydroxyisophthalate plays a crucial role in the synthesis of novel Zn(II) metal-organic frameworks (MOFs). These MOFs, with their unique structural features, have shown significant enhancement in CO₂ uptake compared to other frameworks. This property is attributed to the existence of electrostatic attractive interactions within the MOFs (Ling et al., 2012).

2. Role in Coordination Polymers

In coordination chemistry, dimethyl 2-hydroxyisophthalate is used to bridge Phen-Co(II) complexes. These complexes have demonstrated unique properties, like ferromagnetic coupling within the chain and antiferromagnetic ordering in parallel running interchain via π–π interactions at low temperatures (Ahmad et al., 2014).

3. Application in Photocatalysis

Research on dimethyl 2-hydroxyisophthalate also extends to its role in photocatalysis. Studies on the photocatalytic degradation of dimethyl phthalate in UV/H₂O₂ advanced oxidation processes show that dimethyl 2-hydroxyisophthalate can be effectively degraded, providing insights into the treatment of phthalate esters in environmental settings (Xu et al., 2009).

4. Electrochemistry and Spectroelectrochemistry

Dimethyl 2-hydroxyisophthalate is a key precursor in the synthesis of phthalocyanine compounds, which are investigated for their electron transfer properties in electrochemistry and spectroelectrochemistry. These studies contribute to the understanding of the redox behavior of metal complexes (Köksoy et al., 2015).

5. Biocatalytic Synthesis of Polymers

This compound is significant in the biocatalytic synthesis of polyethylene glycol-based aromatic polyesters. The flexible method developed using dimethyl 2-hydroxyisophthalate enables the generation of a wide array of functionalized amphiphilic copolymers, offering significant control in polymer synthesis (Kumar et al., 2004).

Safety And Hazards

Dimethyl 2-hydroxyisophthalate is harmful to aquatic life (H402). Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant. It is also rapidly absorbed through the skin .

Future Directions

Dimethyl 2-hydroxyisophthalate and similar compounds have been used as starting materials in the synthesis of various macrocycles and other complex structures . This suggests potential future directions in the field of synthetic chemistry.

properties

IUPAC Name

dimethyl 2-hydroxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZOAEXBCOTMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447252
Record name dimethyl 2-hydroxyisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-hydroxyisophthalate

CAS RN

36669-06-4
Record name 1,3-Benzenedicarboxylic acid, 2-hydroxy-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36669-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimethyl 2-hydroxyisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

BBr3 (1.0M in CH2Cl2, 7.53 ml, 7.53 mmol, 2.5 eq) was added dropwise to a stirred solution of dimethyl 2-methoxyisophthalate (0.6785 g, 3.01 mmol, 1 eq) in anhydrous CH2Cl2 (4 ml) at 0° C. under Ar. After 30 min the reaction was warmed to room temperature. After 2 h the reaction was quenched anhydrous MeOH (1 ml) and stirred overnight. The solvent was removed in vacuo and the residue dissolved in EtOAc. The organic layer was washed with saturated aqueous NaHCO3 (×2), water (×3), brine (×1), and dried over Na2SO4. The inorganics were filtered off and the solvent was removed in vacuo. Purification via flash chromatography yielded 0.4045 g (1.92 mmol, 64% yield) of dimethyl 2-hydroxyisophthalate.
Name
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7.53 mL
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0.6785 g
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4 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

A potassium salt of a phenol is needed for the next step in the reaction. The preferred potassium salt of a phenolic ester is made in two steps starting from commercially available 2-methoxyisophthalic acid. It is first reacted with trimethyloxonium tetrafluoroborate (Me3OBF4) and diisopropylethylamine ("iPr2NEt") under conditions effective to produce dimethyl 2-methoxyisophthalate. Gerecke, et al. Helv. Chim. Acta., 59:2551 (1976), which is hereby incorporated by reference. Then, the methyl ether is cleaved with BCl3 under conditions effective to yield dimethyl 2-hydroxyisophthalate. The potassium salt of dimethyl 2-hydroxyisophthalate is prepared by treating it with potassium hydride (KH) in toluene for about 20 minutes at about 0° C. under conditions effective to produce the potassium salt.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Dimethyl 2-methoxyisophthalate, prepared according to Example 4, (279 mg, 1.24 mmol) was dissolved in dry CH2Cl2 (5 ml), and the flask was flushed with argon. Boron trichloride (1M solution in heptane, 1.2 ml) was added, and the solution was stirred under argon for 1 hour at room temperature. After evaporation of the solvent, chromatography with 3:7 EtOAc:petroleum ether gave the product as a white solid. Yield: 237 mg (91%). 1H NMR (CDCl3) δ: 8.06 (d, 2 H, aryl), 6.94 (t, 1 H, aryl), 3.96 (s, 6 H, CO2CH3)
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
A Cuchet, P Jame, A Anchisi, F Schiets… - Industrial Crops and …, 2019 - Elsevier
… The detection of methyl salicylate synthetic marker compounds (methyl 4-hydroxybenzoate, dimethyl 4-hydroxyisophthalate or dimethyl 2-hydroxyisophthalate) or the absence of several …
Number of citations: 19 www.sciencedirect.com
KB Jung, SK Kim, VM Lynch, DG Cho… - Chemical …, 2012 - pubs.rsc.org
… calix[2]phenol[2]pyrrole 4 and the fused pyrrolidine-containing macrocycle 9 were synthesized from two different isomeric starting materials, namely dimethyl 2-hydroxyisophthalate and …
Number of citations: 11 pubs.rsc.org
H Rastogi, DA Usher - Nucleic acids research, 1995 - academic.oup.com
… The suspension was cooled to 0C and a solution of dimethyl 2-hydroxyisophthalate (123 mg, 0.6 mmol, 2 equiv.) in dry toluene (0.5 ml) was added. The suspension was stirred for 15 …
Number of citations: 21 academic.oup.com
B Blank, FR Pfeiffer - Journal of Medicinal Chemistry, 1967 - ACS Publications
Attempts were made to prepare thyroidal hormones with isopropyl groups in place of the iodine atoms. 3, 3'-Diisopropyl-and 3, 3', 5'-triisopropyl-DL-thyronines (I and III) were prepared …
Number of citations: 10 pubs.acs.org
RJ Meakins - Transactions of the Faraday Society, 1955 - pubs.rsc.org
… Dielectric absorption in dimethyl 2-hydroxyisophthalate. curves with perfect Debye curves of the same amplitude shows that the former cover a wider range of frequencies than expected …
Number of citations: 18 pubs.rsc.org
RP Megens, TA van den Berg… - … A European Journal, 2009 - Wiley Online Library
… Removal of the methyl of the methoxy group by reaction with BBr 3 in dry CH 2 Cl 2 at −80 C yielded dimethyl 2-hydroxyisophthalate (50 % over two steps; 23). Finally, alkylation of the …
TR Westby - 1971 - search.proquest.com
… The synthetic route to dimethyl 2-hydroxyisophthalate 74, a starting m aterial for the synthesis of substituted acridan-4-carboxylic acids, is outlined in Figure 13. Lead dioxide oxidation of …
Number of citations: 2 search.proquest.com
CL Cagliero, M Mazzucotelli, A Jared, G Stefano… - Book of Abstracts, 2019 - iris.unito.it
Vienna’s history started around 4,000 years ago. Due to its position next to the Danube between the extension of the foothills of the Alps (Wienerwald) in the Southwest and the …
Number of citations: 0 iris.unito.it
T MUTSUGA - (No Title), 2017 - nagoya.repo.nii.ac.jp
The oxidation reaction is one of the most widely used transformations in synthetic organic chemistry. Traditionally, toxic heavy metal oxidants or precious transition metal-based catalysts …
Number of citations: 5 nagoya.repo.nii.ac.jp
SJ Lee - 1996 - search.proquest.com
… To a solution of 2.35 g ( 0.011 mol) of dimethyl 2-hydroxyisophthalate in 100 ml of acetone were added 4.6 g ( 0.033 mol ) of potassium carbonate. After stirring, 15.7 g ( 0.044 mol) of …
Number of citations: 2 search.proquest.com

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